molecular formula C17H11ClF3N3O2 B11993836 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11993836
M. Wt: 381.7 g/mol
InChI Key: LSSJSCLJKNJUKG-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a chloro substituent, and a trifluoromethylphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethylphenyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Trifluoromethylphenyl halides, nucleophiles, and appropriate solvents.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-11-4-5-14-13(7-11)16(26)24(9-22-14)8-15(25)23-12-3-1-2-10(6-12)17(19,20)21/h1-7,9H,8H2,(H,23,25)

InChI Key

LSSJSCLJKNJUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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